molecular formula C64H56Cl16N4O20Rh2-4 B6288790 Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98% CAS No. 1816286-21-1

Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%

Cat. No.: B6288790
CAS No.: 1816286-21-1
M. Wt: 1974.2 g/mol
InChI Key: YQMSOPIVEPFGKA-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98% is a useful research compound. Its molecular formula is C64H56Cl16N4O20Rh2-4 and its molecular weight is 1974.2 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98% is 1973.64962 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalytic Enantioselective Cycloadditions

Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct serves as an exceptionally effective catalyst for enantioselective cycloadditions. In one study, it catalyzed enantioselective tandem carbonyl ylide formation-cycloaddition reactions of 2-diazo-3,6-diketoesters with arylacetylene, alkoxyacetylene, and styrene dipolarophiles, yielding cycloadducts in good to high yields with enantioselectivities up to 99% ee and perfect exo diastereoselectivity for styrenes (Shimada et al., 2008).

Asymmetric Synthesis

The complex is also utilized in the asymmetric construction of complex molecular structures. For example, it catalyzed the enantioselective tandem cyclic oxonium ylide formation and [2,3]-sigmatropic rearrangement from α-diazo-β-ketoester, providing the 2,8-dioxabicyclo[3.2.1]octane core structure of zaragozic acids in up to 93% ee (Shimada et al., 2009).

Enantioselective Amidation of C-H Bonds

Another research application demonstrated the use of this dirhodium complex for enantioselective amidation of benzylic C-H bonds with high enantioselectivity, marking it as an innovative approach in the field of organic synthesis (Yamawaki et al., 2002).

Amination of Silyl Enol Ethers

Furthermore, it acts as an efficient catalyst for the amination of silyl enol ethers derived from acyclic ketones or alpha,beta-enones, showcasing its versatility in catalyzing a range of synthetic transformations (Anada et al., 2007).

Insights into Catalysis and Molecular Structure

Research on tetracarboxylato dirhodium paddlewheel complexes without axial ligation has provided new insights into the electronic structures of molecules important in catalysis and other reactions, highlighting the broader implications of studying such complexes (Cotton et al., 2002).

Properties

InChI

InChI=1S/4C14H11Cl4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMSOPIVEPFGKA-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H56Cl16N4O20Rh2-4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1974.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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